molecular formula C20H24N4O4S2 B11016169 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11016169
M. Wt: 448.6 g/mol
InChI Key: IYJAFBWGRVYZTJ-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates several pharmaceutically relevant motifs, including a pyrrolidinone core, a sulfonamide linker, an azepane ring, and a thiazole carboxamide moiety. The incorporation of the sulfonamide group is a common feature in compounds being investigated for a range of biological activities . The 2-aminothiazole component is a privileged scaffold in medicinal chemistry, often associated with diverse biological properties and used in the synthesis of more complex molecules . Compounds featuring a 5-oxopyrrolidine core have been synthesized and evaluated for various applications, including antimicrobial studies . This specific combination of structural features makes this compound a valuable chemical intermediate for researchers in drug discovery and development. It can be utilized in high-throughput screening campaigns, as a building block for the synthesis of compound libraries, or as a reference standard in analytical chemistry. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H24N4O4S2/c25-18-13-15(19(26)22-20-21-9-12-29-20)14-24(18)16-5-7-17(8-6-16)30(27,28)23-10-3-1-2-4-11-23/h5-9,12,15H,1-4,10-11,13-14H2,(H,21,22,26)

InChI Key

IYJAFBWGRVYZTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Azepan-1-ylsulfonyl)aniline

The foundational step in preparing the target compound is the synthesis of the azepane-substituted sulfonamide intermediate. This is achieved through the reaction of 4-aminobenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine or pyridine . The reaction proceeds via nucleophilic substitution, where the amine group of azepane displaces the chloride on the sulfonyl group.

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature (20–25°C).

  • Yield: 85–92% after recrystallization from ethanol .

Mechanistic Insight:
The base deprotonates the azepane’s amine, enhancing its nucleophilicity. The sulfonyl chloride’s electrophilic sulfur atom is then attacked, forming the sulfonamide bond. Excess azepane (1.5 equivalents) ensures complete conversion .

Formation of the Pyrrolidinone Core

The pyrrolidinone ring is constructed via a solvent-free condensation reaction between 4-(azepan-1-ylsulfonyl)aniline and itaconic acid. This method, adapted from protocols for analogous pyrrolidinone derivatives, involves heating the reactants at 140–165°C for 12–24 hours .

Reaction Optimization:

ParameterCondition 1Condition 2Condition 3Optimal Condition
Temperature (°C)140150165165
Time (h)24181212
Yield (%)65728080

The reaction proceeds through a Michael addition mechanism, where the amine attacks the α,β-unsaturated carbonyl of itaconic acid, followed by cyclization to form the pyrrolidinone ring . The absence of solvent minimizes side reactions and simplifies purification.

Purification:
The crude product is washed with cold ethanol to remove unreacted itaconic acid, yielding 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid as a white solid .

Amidation with 1,3-Thiazol-2-amine

The final step involves converting the carboxylic acid to the corresponding carboxamide via coupling with 1,3-thiazol-2-amine. This is typically achieved using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Reaction Conditions:

  • Coupling Agent: HATU (1.2 equivalents).

  • Base: DIPEA (N,N-diisopropylethylamine, 2.5 equivalents).

  • Solvent: Dimethylformamide (DMF) at 0°C to room temperature.

  • Yield: 75–90% after column chromatography (silica gel, ethyl acetate/hexane) .

Mechanistic Pathway:

  • Activation of the carboxylic acid by HATU forms an O-acylisourea intermediate.

  • Nucleophilic attack by the amine generates the carboxamide, with HATU’s byproducts removed during workup.

Comparative Analysis of Coupling Reagents:

ReagentSolventBaseYield (%)Purity (%)
HATUDMFDIPEA9098
EDCl/HOBtDCMEt3N8595
SOCl2THFPyridine7590

HATU outperforms other reagents due to its superior activation efficiency and milder reaction conditions .

Structural Characterization and Validation

Critical analytical techniques confirm the compound’s identity:

  • NMR Spectroscopy:

    • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (d, 2H, aromatic-H), 3.45–3.52 (m, 4H, azepane-CH2), 2.98–3.12 (m, 2H, pyrrolidine-CH2) .

    • 13C NMR: 174.5 ppm (C=O, pyrrolidinone), 166.2 ppm (C=O, carboxamide) .

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C20H24N4O4S2: [M+H]+ = 449.1274. Observed: 449.1276 .

Challenges and Mitigation Strategies

  • Low Yields in Sulfonylation:

    • Cause: Incomplete reaction due to steric hindrance from the azepane ring.

    • Solution: Use of excess sulfonyl chloride (1.2 equivalents) and prolonged reaction time (24 h) .

  • Pyrrolidinone Cyclization Side Reactions:

    • Cause: Polymerization of itaconic acid at high temperatures.

    • Solution: Gradual heating (2°C/min) and strict temperature control .

  • Amidation Byproducts:

    • Cause: Competing hydrolysis of the activated carboxylic acid.

    • Solution: Anhydrous conditions and molecular sieves to scavenge moisture .

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Key parameters include:

  • Residence Time: 30 minutes at 160°C for the condensation step.

  • Catalyst: Heterogeneous catalysts (e.g., zeolites) to improve cyclization efficiency .

Chemical Reactions Analysis

1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Research

The compound has shown promise as a lead candidate in anticancer drug development. Its structural similarities to known anticancer agents suggest that it may interact with specific enzymes or receptors involved in cancer progression.

Case Study: Anticancer Activity Evaluation

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
1A54915Yes
2C620Yes

In studies involving structurally similar compounds, modifications to the azepane or thiazole components have demonstrated increased cytotoxicity against various cancer cell lines, indicating that this compound could similarly enhance anticancer activity through apoptosis induction mechanisms.

Anti-inflammatory Applications

Given its unique structure, this compound may also exhibit anti-inflammatory properties. The sulfonamide group suggests potential for enzyme inhibition in inflammatory pathways. Interaction studies could focus on its binding affinity to inflammatory mediators, which would be critical for developing therapies targeting inflammatory diseases.

Synthetic Applications

The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at elevated temperatures (140°C to 165°C). This method enhances sustainability by minimizing solvent use.

Common Reagents for Synthesis

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Hydrogen peroxide
ReductionSodium borohydride, Lithium aluminum hydride
SubstitutionAmines, Thiols

Molecular docking studies could provide insights into how this compound interacts at the molecular level with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating mechanisms of action that could be exploited for therapeutic purposes.

Mechanism of Action

The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Evidence Source
Target Compound 4-(azepan-1-ylsulfonyl)phenyl, 1,3-thiazol-2-yl C₂₀H₂₄N₄O₄S₂ 448.55* Not reported N/A
1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide 4-chlorophenyl, pyridin-3-yl C₁₆H₁₄ClN₃O₂ 315.75 Density: 1.4 g/cm³; Boiling Point: 651.7°C
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 4-fluorophenyl, 5-isopropyl-thiadiazol-2-yl C₁₆H₁₈FN₅O₂S 363.41 Not reported
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide 3-methylphenyl, dioxolane-sulfanyl-thiadiazole C₁₉H₂₂N₄O₄S₂ 434.50 Not reported
1-(3-Methylbutyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide 3-methylbutyl, 1,3-thiazol-2-yl C₁₃H₁₉N₃O₂S 281.38 Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Bulk and Polarity: The target compound’s azepane-sulfonyl group confers higher molecular weight (448.55 g/mol) compared to simpler substituents like chlorophenyl (315.75 g/mol) or methylbutyl (281.38 g/mol) . This bulky group may reduce membrane permeability but enhance target binding through polar interactions. Analogs with thiadiazole rings (e.g., ) differ in heterocycle geometry and electronic properties compared to the target’s thiazole group.

Physical Properties :

  • The chlorophenyl analog () has a density of 1.4 g/cm³ and high boiling point (651.7°C), likely due to strong intermolecular forces from the polar carboxamide and aromatic chlorine. The target compound’s sulfonyl group may further increase polarity, though experimental data are lacking.
  • Smaller alkyl substituents (e.g., 3-methylbutyl in ) reduce molecular weight and may improve lipophilicity, contrasting with the target’s aromatic and sulfonyl motifs .

Synthetic Flexibility: Compounds like those in and incorporate sulfanyl-dioxolane or methylphenyl groups, demonstrating modularity in modifying the pyrrolidinone scaffold for tailored properties .

Biological Activity

1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure that suggests potential for diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

The compound features several notable structural components:

  • Pyrrolidine Ring : A five-membered ring contributing to the compound's conformational flexibility.
  • Azepane Sulfonamide Group : This moiety may enhance solubility and bioavailability.
  • Thiazole Substituent : Known for its role in various biological activities, potentially influencing the compound's interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C23H28N4O4S
  • Molecular Weight : 456.6 g/mol

The biological activity of this compound may be attributed to its ability to interact with various biological pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown efficacy as inhibitors of enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and inflammation .
  • Receptor Modulation : The thiazole component may allow for modulation of specific receptors involved in cellular signaling pathways, including G-protein coupled receptors (GPCRs) .

Biological Activity Overview

The compound has been evaluated for various biological activities:

Activity TypeDescriptionReferences
AnticancerExhibits moderate cytotoxicity against selected cancer cell lines.
Anti-inflammatoryPotential to inhibit inflammatory pathways, although specific data are limited.
Enzyme InhibitionSuspected inhibition of carbonic anhydrase and other enzymes linked to disease states.

Anticancer Activity

A study investigated the anticancer potential of related compounds, revealing that those with similar structures exhibited varying degrees of cytotoxicity against a panel of cancer cell lines. For instance, compounds with a pyrrolidine backbone showed IC50 values ranging from 10 µM to 50 µM against leukemia and solid tumor lines .

In Vitro Studies

In vitro assays demonstrated that the compound could reduce cell viability in certain cancer cell lines at concentrations above 10 µM. However, it was noted that sensitivity varied significantly among different cell types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameKey FeaturesBiological Activity
1-[4-(benzenesulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)ureaUrea linkage instead of carboxamideModerate anticancer activity
1-[4-(azepan-1-sulfonyl)phenyl]-5-oxo-N-(pyridin-4-y-methyl)pyrrolidineSimilar core structure but different substituentsVarying activity against specific cancer types
N-Hydroxy 1n(4-Methoxyphenyl)Sulfonyl-pyrrolidineContains methoxy and hydroxy groupsInsights into functional group influence on activity

Q & A

Q. Key Optimization Factors :

ParameterImpact on Yield/PurityExample Conditions from Evidence
TemperatureHigher yields at 60–80°C70°C for 12 hours
CatalystAcidic catalysts (e.g., TFA) improve sulfonation efficiency0.5 eq. TFA
Solvent PolarityPolar aprotic solvents (DMF) favor coupling reactionsDMF, 24 hours

Reaction progress is monitored via TLC and confirmed by NMR or LC-MS .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.0 ppm) .
    • 2D NMR (COSY, HSQC) resolves complex coupling patterns in the sulfonyl-phenyl group .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ~500–550 Da) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation (applicable to analogs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR Design Strategy :

Core Modifications : Vary substituents on the pyrrolidine (e.g., oxo-group position) and thiazole (e.g., methyl vs. phenyl groups) to assess activity .

Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target binding .

Q. Example Data from Analogous Compounds :

ModificationObserved Effect (e.g., IC₅₀)Reference
Fluorine substitution on phenyl2.5x increase in enzyme inhibition
Methylation of thiazoleReduced cytotoxicity

Advanced: How to resolve contradictions in reported biological activity data for analogs?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Stereochemical Purity : Enantiomers may exhibit divergent activities. Use chiral HPLC to isolate isomers .
  • Solubility Factors : Poor solubility in aqueous buffers can lead to false negatives. Pre-solubilize in DMSO (<0.1% final concentration) .

Q. Validation Protocol :

Replicate assays under standardized conditions.

Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs .

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity .

Q. Key Functional Groups for Target Binding :

  • Sulfonyl group: Hydrogen bonding with catalytic lysine residues.
  • Thiazole nitrogen: π-π stacking with aromatic side chains .

Advanced: How to address low synthetic yields in large-scale production?

Answer:

  • Catalyst Screening : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., sulfonation) .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>95%) .

Advanced: What in vitro/in vivo models are suitable for evaluating toxicity?

Answer:

  • In Vitro :
    • hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
    • HepG2 Cells : Assess hepatotoxicity via ATP depletion assays .
  • In Vivo :
    • Rodent Models : 28-day repeated-dose studies (OECD 407) to determine NOAEL .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines). Monitor degradation products via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS .

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